1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane
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Overview
Description
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is a fluorinated cyclopropane compound with the molecular formula C₄H₂F₆ . It is known for its unique chemical structure, which includes both trifluoromethyl and trifluorocyclopropane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with appropriate reagents under controlled conditions. Another method includes the reduction of dichlorocyclopropane derivatives using tributyltin hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the highly reactive and potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated products.
Reduction: Reduction reactions can yield different cyclopropane derivatives.
Substitution: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Utilized in the production of advanced materials, including OLED materials.
Mechanism of Action
The mechanism of action of 1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane involves its interaction with specific molecular targets. The compound’s fluorinated groups can influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,1,1-Trifluoro-2-(trifluoromethyl)cyclopropane
- 1,1-Dichloro-2-(trifluoromethyl)cyclopropane
- 1,2-Dichloro-2-(trifluoromethyl)cyclopropane
Uniqueness
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
380-51-8 |
---|---|
Molecular Formula |
C4H2F6 |
Molecular Weight |
164.05 g/mol |
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C4H2F6/c5-2(4(8,9)10)1-3(2,6)7/h1H2 |
InChI Key |
NELYVNXBFIPXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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